REACTION_SMILES
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[CH2:1]([CH3:2])[CH:3]1[CH2:4][CH2:5][c:6]2[cH:7][cH:8][c:9]([O:12][CH3:13])[cH:10][c:11]21.[ClH:14].[OH2:21].[n:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1>>[CH2:1]([CH3:2])[CH:3]1[CH2:4][CH2:5][c:6]2[cH:7][cH:8][c:9]([OH:12])[cH:10][c:11]21
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Name
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CCC1CCc2ccc(OC)cc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC1CCc2ccc(OC)cc21
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCC1CCc2ccc(O)cc21
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |